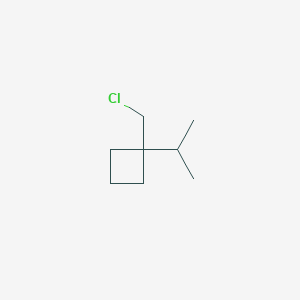![molecular formula C27H41N5O5 B13151129 D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide is a synthetic peptide compound with a complex structure It is characterized by the presence of valine, leucine, and lysine residues, along with a benzopyran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The benzopyran moiety is introduced through a coupling reaction with the lysine residue. The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and the reactions are carried out in solvents like DMF or DMSO .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using techniques such as HPLC and characterized by NMR, LC-MS, and other analytical methods .
化学反应分析
Types of Reactions
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The benzopyran moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or the benzopyran ring.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring or the peptide backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents such as ethanol, methanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzopyran moiety can lead to the formation of quinones, while reduction can yield dihydro derivatives .
科学研究应用
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential as a fluorescent substrate in protease assays.
Medicine: Explored for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide involves its interaction with specific molecular targets. The benzopyran moiety can act as a fluorescent probe, allowing for the detection of protease activity. The peptide backbone can interact with protease enzymes, inhibiting their activity and providing insights into enzyme-substrate interactions .
相似化合物的比较
Similar Compounds
Suc-Leu-Leu-Val-Tyr-AMC: Another peptide compound with a similar structure, used as a fluorescent substrate in protease assays.
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-tyrosinamide: A closely related compound with a tyrosine residue instead of lysine.
Uniqueness
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide is unique due to its specific combination of amino acids and the benzopyran moiety.
属性
分子式 |
C27H41N5O5 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-[(2-oxochromen-4-yl)methyl]amino]hexanamide |
InChI |
InChI=1S/C27H41N5O5/c1-16(2)13-20(31-26(35)24(29)17(3)4)27(36)32(21(25(30)34)10-7-8-12-28)15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24H,7-8,10,12-13,15,28-29H2,1-4H3,(H2,30,34)(H,31,35)/t20-,21-,24+/m0/s1 |
InChI 键 |
PEVIZYCTENSWBE-AWRGLXIESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N(CC1=CC(=O)OC2=CC=CC=C21)[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)N(CC1=CC(=O)OC2=CC=CC=C21)C(CCCCN)C(=O)N)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)



![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)

![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)





![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
